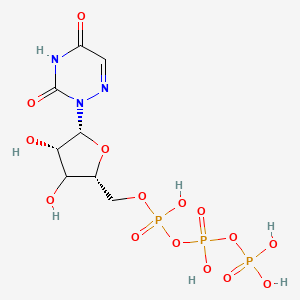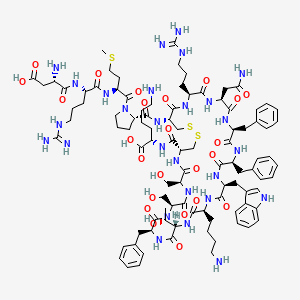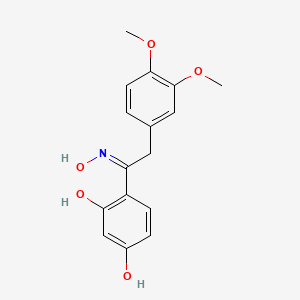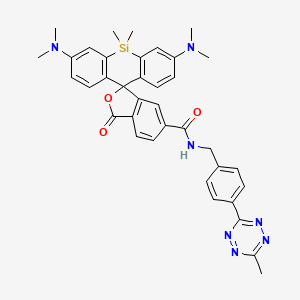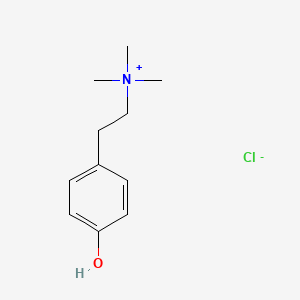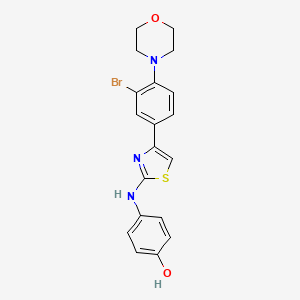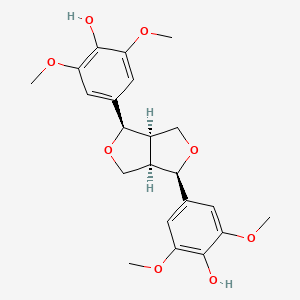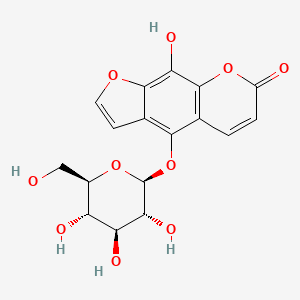
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen is a natural product derived from the Psoralea genus, belonging to the Fabaceae family . It is a coumarin glucoside with the chemical formula C17H16O10 and a molecular weight of 380.3 g/mol . This compound is known for its various applications in pharmacological research and as a reference standard .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen involves the glycosylation of psoralen derivatives. The reaction typically requires the use of glycosyl donors and acceptors under specific conditions. For instance, the glycosylation reaction can be carried out using a glucopyranosyl donor in the presence of a catalyst such as silver triflate (AgOTf) and a base like triethylamine (TEA) in an anhydrous solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the compound can be isolated from natural sources such as Psoralea plants using chromatographic techniques. The isolation process involves extraction, purification, and characterization using various spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The glucopyranosyl moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glucopyranosylpsoralen compounds .
Applications De Recherche Scientifique
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen involves its interaction with cellular components. It can intercalate into DNA and form covalent bonds upon exposure to ultraviolet (UV) light, leading to the formation of DNA cross-links. This property makes it useful as a photosensitizing agent in phototherapy . The compound also targets various molecular pathways, including those involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Marmesinin: Another coumarin glucoside with similar structural features.
Tert-O-beta-D-glucopyranosyl-heraclenol: A glucoside derivative with comparable biological activities.
1’-O-beta-D-glucopyranosyl (2R, 3S)-3-hydroxynodakenetin: A related compound with similar glycosylation patterns.
Uniqueness
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen is unique due to its specific hydroxylation and glycosylation patterns, which contribute to its distinct chemical and biological properties. Its ability to act as a photosensitizing agent and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H16O10 |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2/t8-,10-,11+,12-,17+/m1/s1 |
Clé InChI |
SZLNHCJQIHSOJX-BZSFSHPFSA-N |
SMILES isomérique |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


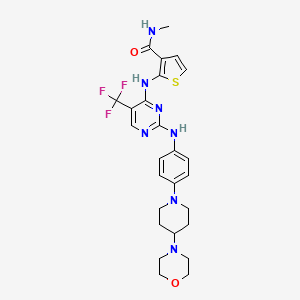
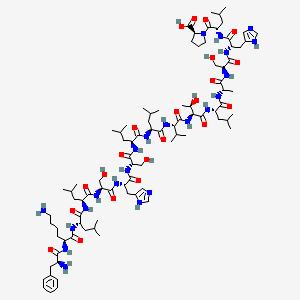
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
